Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine
Overview
Description
Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine is a chemical compound that features a tetrahydropyran ring attached to an isobutyl group and an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the hydroalkoxylation of γ- and δ-hydroxy olefins using platinum catalysts, which tolerates various substitution patterns and functional groups . Another approach includes the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature to yield tetrahydropyran derivatives .
Industrial Production Methods
Industrial production methods for isobutyl-(tetrahydropyran-4-ylmethyl)-amine may involve large-scale hydroalkoxylation reactions using efficient catalysts such as lanthanide triflates or silver (I) triflate, which facilitate the intramolecular addition of hydroxyl or carboxyl groups to olefins . These methods are designed to produce high yields of the desired cyclic ethers under relatively mild conditions.
Chemical Reactions Analysis
Types of Reactions
Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of isobutyl-(tetrahydropyran-4-ylmethyl)-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The tetrahydropyran ring provides structural stability and can enhance the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran-4-ylmethylamine: Similar structure but lacks the isobutyl group.
Isobutylamine: Contains the isobutyl group but lacks the tetrahydropyran ring.
Tetrahydropyran-4-ylmethanol: Similar structure but has a hydroxyl group instead of an amine.
Uniqueness
Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine is unique due to the combination of the tetrahydropyran ring and the isobutyl group, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-methyl-N-(oxan-4-ylmethyl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-9(2)7-11-8-10-3-5-12-6-4-10/h9-11H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUFJFNMWFWVOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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